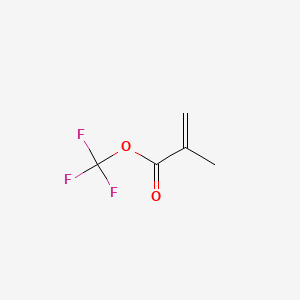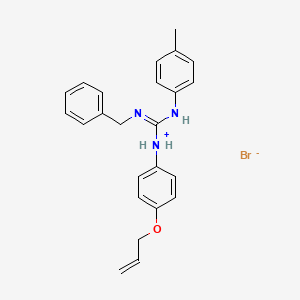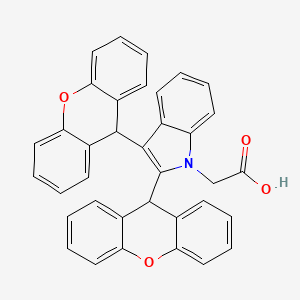
Trifluoromethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl methacrylate is an organic compound known for its unique chemical properties. It is a colorless liquid with a distinct, pungent odor. The compound is primarily used in the production of specialty coatings, adhesives, and polymers due to its excellent chemical inertness, low dielectric constant, and superior weatherability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethyl methacrylate is typically synthesized through the esterification of trifluoroethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield, often exceeding 99% purity with yields greater than 80% .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used in coatings and adhesives.
Copolymerization: It can be copolymerized with other monomers such as methyl acrylate to modify its properties.
Common Reagents and Conditions:
Radical Initiators: Commonly used in polymerization reactions.
Solvents: Organic solvents like toluene or dichloromethane are often used.
Major Products:
Polymers and Copolymers: These are the primary products formed from the polymerization and copolymerization reactions.
Applications De Recherche Scientifique
Trifluoromethyl methacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The trifluoromethyl group imparts unique properties such as chemical inertness and hydrophobicity, which are crucial for its applications in coatings and adhesives .
Comparaison Avec Des Composés Similaires
Methyl Methacrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl Methacrylate: Another similar compound but with different physical and chemical properties due to the absence of fluorine atoms.
Uniqueness: Trifluoromethyl methacrylate is unique due to the presence of the trifluoromethyl group, which imparts superior chemical resistance, low surface energy, and excellent weatherability compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
56487-95-7 |
|---|---|
Formule moléculaire |
C5H5F3O2 |
Poids moléculaire |
154.09 g/mol |
Nom IUPAC |
trifluoromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-3(2)4(9)10-5(6,7)8/h1H2,2H3 |
Clé InChI |
AFFZTFNQQHNSEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)






![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)





